3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds consisting of a benzene ring fused to a furan ring. These compounds are often found in nature and have been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Amidation Reaction: The benzofuran core is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the 3-(3,5-dimethylbenzamido) derivative.
N-Phenylation: Finally, the compound is N-phenylated using phenyl isocyanate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide: Another benzofuran derivative with similar structural features.
3-(3,5-dimethylbenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: A compound with a methoxy group instead of a phenyl group.
Uniqueness
3-(3,5-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-15-12-16(2)14-17(13-15)23(27)26-21-19-10-6-7-11-20(19)29-22(21)24(28)25-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACRRPOLVTGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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